molecular formula C9H12N2O2 B13052476 (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Cat. No.: B13052476
M. Wt: 180.20 g/mol
InChI Key: USTZRTLGNJYTTJ-ZETCQYMHSA-N
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Description

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS 1241683-30-6) is a chiral chemical compound of high value in organic and medicinal chemistry research. This enantiomerically pure amine, with a molecular formula of C9H12N2O2 and a molecular weight of 180.21, serves as a critical chiral building block for the synthesis of more complex molecules . The presence of both an amine functional group and a nitro-aromatic moiety on the scaffold makes it a versatile intermediate for constructing pharmacologically active compounds. Researchers utilize this and related nitrophenyl-containing intermediates in the development of heterocyclic compounds, such as tetrahydroisoquinolines and thienoisoquinolines, which are core structures in many alkaloids and are investigated for their diverse biological activities . These activities can include anticancer effects against specific cell lines (e.g., pancreatic PACA2 and lung carcinoma A549) and antioxidant properties . The chiral center of this (S)-configured amine is pivotal for creating ligands and candidates with specific stereochemical requirements, influencing their interaction with biological targets. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed in a controlled laboratory setting. It is typically shipped using cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(1S)-1-(4-methyl-3-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1

InChI Key

USTZRTLGNJYTTJ-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies for 1s 1 4 Methyl 3 Nitrophenyl Ethylamine

De Novo Asymmetric Synthesis Pathways

De novo asymmetric synthesis offers an efficient route to enantiomerically pure amines by directly establishing the stereocenter. Key strategies include catalytic asymmetric hydrogenation, enantioselective reduction of imines, and biocatalytic amination.

Catalytic Asymmetric Hydrogenation of Nitrile Precursors

The direct catalytic asymmetric hydrogenation of nitriles presents a potential, though challenging, pathway to chiral amines. This method involves the reduction of the nitrile group of 4-methyl-3-nitrobenzonitrile (B17182) to the corresponding primary amine. While this approach is highly atom-economical, achieving high enantioselectivity for the hydrogenation of nitriles to primary amines is an area of ongoing research. nih.govsigmaaldrich.comsynquestlabs.com The development of suitable chiral catalysts, typically based on transition metals like rhodium, iridium, or ruthenium, is crucial for the stereochemical control of this transformation. nih.govgoogle.com The catalyst's ligand architecture plays a pivotal role in creating a chiral environment that directs the hydrogenation to favor the formation of the (S)-enantiomer.

A plausible synthetic sequence would begin with the synthesis of the precursor 4-methyl-3-nitrobenzonitrile. This can be achieved through various aromatic substitution reactions.

Table 1: Properties of 4-Methyl-3-nitrobenzonitrile

PropertyValue
CAS Number 939-79-7
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Melting Point 102-106 °C
Appearance Pale cream to yellow crystals or powder

Data sourced from multiple chemical suppliers. nih.govsigmaaldrich.comthermofisher.com

Enantioselective Reduction of Imines Derived from 4-Methyl-3-nitroacetophenone

A more established and widely utilized method for the asymmetric synthesis of chiral amines is the enantioselective reduction of a prochiral imine. dicp.ac.cnresearchgate.netrsc.org This strategy involves two main steps: the formation of an imine from a ketone precursor and the subsequent asymmetric reduction of the C=N double bond.

The synthesis commences with 4-methyl-3-nitroacetophenone, which can be prepared by the nitration of 4-methylacetophenone. prepchem.comchemicalbook.com

Table 2: Synthesis of 4-Methyl-3-nitroacetophenone

Starting MaterialReagentsConditionsYield
4-Methylacetophenone70% Nitric Acid, 20% Fuming Sulfuric Acid-20 °C to -15 °CNot specified
4-Bromo-1-methyl-2-nitrobenzeneTributyl(1-ethoxyvinyl)stannane, Pd(dppf)Cl21,4-dioxane, 100 °C, 12 h82.7%

Data from PrepChem and ChemicalBook. prepchem.comchemicalbook.com

The resulting 4-methyl-3-nitroacetophenone is then condensed with a suitable amine, often a primary amine that can be easily removed later (e.g., benzylamine (B48309) or an aniline (B41778) derivative), to form the corresponding ketimine. whiterose.ac.uk The critical step is the asymmetric reduction of this imine using a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source). dicp.ac.cn A variety of chiral ligands and metal catalysts (Ir, Rh, Ru) have been developed for this purpose, demonstrating high enantioselectivities for a broad range of aryl imines. dicp.ac.cnwhiterose.ac.uk The choice of catalyst, solvent, and reaction conditions is critical to maximize the enantiomeric excess (ee) of the desired (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

Biocatalytic Routes Utilizing Enzymes for Chiral Amination

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high selectivity and mild reaction conditions offered by enzymes. researchgate.netnih.govfrontiersin.orgresearchgate.net Transaminases (TAs), also known as aminotransferases, are a class of enzymes capable of transferring an amino group from a donor molecule to a ketone acceptor. researchgate.net

In this approach, 4-methyl-3-nitroacetophenone would serve as the substrate for a (S)-selective transaminase. The enzyme, in conjunction with an amino donor (such as isopropylamine (B41738) or alanine), would convert the ketone directly into this compound with potentially high enantiomeric purity. The success of this route hinges on identifying or engineering a transaminase with high activity and selectivity for this specific substrate. The field of enzyme discovery and engineering has provided a vast toolbox of transaminases, some of which have been successfully applied in the industrial synthesis of chiral amines. researchgate.net

Classical Resolution of Racemic 1-(4-Methyl-3-nitrophenyl)ethylamine

Classical resolution remains a robust and widely practiced method for obtaining enantiomerically pure compounds. wikipedia.org This technique involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers with different physical properties, which can then be separated. wikipedia.orglibretexts.org

Diastereomeric Salt Formation with Chiral Acids

For the resolution of a racemic amine like 1-(4-methyl-3-nitrophenyl)ethylamine, the most common approach is the formation of diastereomeric salts with a chiral acid. wikipedia.orglibretexts.org The racemic amine is treated with a single enantiomer of a chiral acid, resulting in two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.org

The choice of the chiral resolving agent is paramount for a successful resolution. youtube.com The ideal agent should form well-defined crystalline salts with the amine, and the solubilities of the two diastereomeric salts should be significantly different in a given solvent system. gavinpublishers.comnih.gov Common and effective chiral acids for the resolution of aryl ethylamines include tartaric acid and mandelic acid. nih.govnih.govmissouri.edugoogle.com

Table 3: Common Chiral Resolving Agents for Amines

Chiral Resolving AgentTypeNotes
(+)-Tartaric AcidDicarboxylic AcidWidely used, forms salts with amines. The choice of solvent is critical for separation. gavinpublishers.comnih.gov
(-)-Mandelic Acidα-Hydroxy AcidEffective for resolving α-phenylethylamines and related structures. youtube.commissouri.edugoogle.com
(+)-Camphorsulfonic AcidSulfonic AcidStrong acid, forms stable salts.
N-Acetyl-L-phenylalanineAmino Acid DerivativeOffers different interaction points for chiral recognition.

The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent, often an alcohol or a mixture of solvents. gavinpublishers.comnih.gov One of the diastereomeric salts will preferentially crystallize out of the solution. After filtration, the pure diastereomeric salt is treated with a base to liberate the enantiomerically enriched amine. The other enantiomer remains in the mother liquor and can potentially be recovered. wikipedia.org The efficiency of the resolution is often determined by measuring the enantiomeric excess of the recovered amine. To achieve high optical purity, multiple recrystallizations may be necessary. libretexts.orgmissouri.edu

Optimization of Crystallization Conditions for Diastereomeric Salts

The classical approach to resolving a racemic mixture of amines, such as (±)-1-(4-Methyl-3-nitrophenyl)ethylamine, involves the formation of diastereomeric salts with a chiral resolving agent. The success of this method hinges on the differential solubility of the resulting diastereomeric salt pair. Optimization of the crystallization conditions is a critical step to maximize both the yield and the enantiomeric excess (ee) of the desired (S)-enantiomer.

Key parameters that are manipulated during optimization include the choice of resolving agent, the solvent system, the molar ratio of the amine to the resolving agent, temperature, and cooling rate. For basic amines like the target compound, common resolving agents are chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

The selection of the solvent is paramount, as it directly influences the solubility of the diastereomeric salts. researchgate.net A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is often necessary. researchgate.net For instance, solvents like ethanol, methanol, isopropanol (B130326), or mixtures with water are frequently employed. The goal is to identify a solvent system where one diastereomeric salt is significantly less soluble than the other, allowing for its selective precipitation. researchgate.net

The temperature profile of the crystallization process also plays a crucial role. In some cases, a kinetically controlled crystallization, where the solution is rapidly cooled after inoculation, can lead to a higher enantiomeric purity of the precipitated salt. gavinpublishers.com Conversely, a thermodynamically controlled process, involving slow cooling over an extended period, may result in a higher yield but potentially lower enantiomeric excess if the system tends towards an equilibrium mixture. gavinpublishers.comulisboa.pt

A representative, illustrative optimization of a diastereomeric salt resolution for a chiral amine is presented in the table below.

Resolving AgentSolvent SystemMolar Ratio (Amine:Acid)Temperature (°C)Yield (%)ee (%) of Precipitated Salt
(+)-Tartaric AcidEthanol1:0.52535>95
(+)-Tartaric AcidMethanol/Water (9:1)1:0.554292
(-)-Mandelic AcidIsopropanol1:1203890
(-)-Mandelic AcidEthanol1:104598

This table presents illustrative data to demonstrate the impact of different conditions on the resolution outcome.

Kinetic Resolution Approaches

Kinetic resolution is a powerful technique that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a different compound, which can then be separated.

Enzyme-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely adopted method due to the high enantioselectivity and mild reaction conditions offered by enzymes. rsc.org For the resolution of chiral amines, lipases are the most commonly used class of enzymes. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is particularly effective. beilstein-journals.orgresearchgate.netnih.gov

In a typical EKR of a racemic amine, the enzyme selectively catalyzes the acylation of one enantiomer. An acyl donor, such as an ester, is required for this transformation. The choice of the acyl donor can significantly impact the reaction rate and enantioselectivity. beilstein-journals.org For instance, methoxyacetates have been shown to accelerate the resolution of 1-phenylethylamine (B125046) and its derivatives. beilstein-journals.orgnih.gov The acylated amine can then be separated from the unreacted enantiomer. The acylated amine can also be deacylated in a subsequent step to recover the other enantiomer if desired.

The table below illustrates typical parameters and outcomes for an enzyme-catalyzed kinetic resolution of a generic 1-phenylethylamine derivative.

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)ee of Unreacted Amine (%)
Novozym 435 (CALB)Isopropyl acetateToluene40~50>99
Novozym 435 (CALB)Ethyl methoxyacetateToluene50~50>99
Pseudomonas cepacia LipaseVinyl acetateDiisopropyl ether30~5098

This table presents representative data for the enzymatic kinetic resolution of chiral amines.

Non-Enzymatic Kinetic Resolution

Non-enzymatic kinetic resolution provides an alternative to enzymatic methods and often employs chiral catalysts or reagents to achieve enantioselective acylation. rsc.orgethz.ch These methods can be advantageous in situations where enzymes show low activity or stability.

One approach involves the use of chiral N-heterocyclic carbene (NHC) catalysts in conjunction with a chiral hydroxamic acid co-catalyst for the enantioselective amidation of racemic cyclic amines. acs.org Another strategy utilizes chiral acyl-transfer catalysts, such as those based on a 4-(dimethylamino)pyridine (DMAP) scaffold, to facilitate the kinetic resolution of amines. wikipedia.org These catalysts, when used with a suitable acylating agent, can selectively acylate one enantiomer of the amine, allowing for the separation of the enantioenriched unreacted amine. wikipedia.org

The following table provides an illustrative example of a non-enzymatic kinetic resolution of a chiral amine.

Chiral CatalystAcylating AgentSolventTemperature (°C)Selectivity Factor (s)
Chiral DMAP derivativeAcetic anhydride (B1165640)Chloroform-5010-50
Chiral PPY* derivativeNovel acylating agentChloroform-50Good to very good
(1S,2S)-pseudoephedrine-derived amideBenzoyl chlorideDichloromethane-78up to 34

This table illustrates potential setups for non-enzymatic kinetic resolution, with PPY being a chiral 4-pyrrolidinopyridine (B150190) derivative. The selectivity factor (s) is a measure of the relative rate of reaction of the two enantiomers.* wikipedia.orgrsc.org

Advanced Synthetic Methodologies for Related Chiral Amines

The development of synthetic strategies for structurally similar chiral amines provides valuable insights that can be adapted for the synthesis of this compound.

Strategies for (S)-1-(4-Nitrophenyl)ethylamine Synthesis and its Analogs

The synthesis of (S)-1-(4-Nitrophenyl)ethylamine, a close analog of the target molecule, can be approached through various routes. One common strategy involves the nitration of a suitable precursor followed by resolution or asymmetric synthesis.

A plausible synthetic sequence starts with β-phenylethylamine. google.com The amino group is first protected, for example, by acylation with acetic anhydride to form the corresponding acetamide. This protection is crucial for the subsequent nitration step. The protected amine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. google.com This reaction typically yields a mixture of ortho and para nitro isomers, with the para isomer often being the major product due to steric hindrance from the side chain. The isomers can be separated by chromatographic or crystallization techniques.

Once the desired 4-nitro-substituted intermediate is isolated, the protecting group is removed by hydrolysis, typically under acidic conditions, to yield racemic 1-(4-nitrophenyl)ethylamine. google.com This racemic mixture can then be resolved into its enantiomers using the methods described previously, such as diastereomeric salt crystallization or kinetic resolution.

Alternatively, asymmetric synthesis can be employed. This could involve the asymmetric reduction of 4-nitroacetophenone using a chiral reducing agent or a catalyst, which would directly yield the enantioenriched amine.

Protecting Group Strategies in Precursor Synthesis

The use of protecting groups is a fundamental concept in organic synthesis, particularly when dealing with molecules containing multiple reactive functional groups. In the synthesis of nitro-substituted phenylethylamines, protecting the amine functionality is essential during the electrophilic aromatic substitution (nitration) step. google.com

The amino group is an activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration, it would be protonated to form an ammonium (B1175870) ion, which is a deactivating, meta-directing group. Furthermore, the unprotected amine is susceptible to oxidation by the nitrating agents. To circumvent these issues, the amine is converted into a less reactive and still ortho-, para-directing group.

Acyl groups, such as acetyl or benzoyl, are commonly used as protecting groups for amines. google.com The acylation can be readily achieved by reacting the amine with an acyl chloride or anhydride. The resulting amide is significantly less basic and less nucleophilic than the free amine. The bulky nature of the protected group can also enhance the regioselectivity of the nitration, favoring substitution at the para position.

Advanced Derivatization Chemistry of 1s 1 4 Methyl 3 Nitrophenyl Ethylamine

Reactions at the Amine Functionality

The primary amine group in (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. These transformations are crucial for incorporating the chiral ethylamine (B1201723) fragment into larger molecular scaffolds.

Formation of Amides, Carbamates, and Ureas

The reaction of the primary amine with carboxylic acids and their derivatives, as well as with phosgene (B1210022) analogues and isocyanates, provides access to amides, carbamates, and ureas. These functional groups are prevalent in many biologically active compounds.

Amides: Amide bond formation is one of the most fundamental transformations of the amine group. sigmaaldrich.com The direct reaction of this compound with a carboxylic acid typically requires a coupling agent to facilitate the dehydration process. masterorganicchemistry.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov Alternatively, more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, can react directly with the amine, usually in the presence of a base to neutralize the acidic byproduct. masterorganicchemistry.com

Reactant 1Reactant 2 (Acylating Agent)Reagents/CatalystSolventProduct Type
This compoundCarboxylic Acid (R-COOH)EDC, HOBt, DIPEAAcetonitrile or DichloromethaneN-(1-(4-Methyl-3-nitrophenyl)ethyl)amide
This compoundAcyl Chloride (R-COCl)Triethylamine or PyridineDichloromethane or THFN-(1-(4-Methyl-3-nitrophenyl)ethyl)amide

Carbamates: Carbamates are typically synthesized by reacting the amine with a chloroformate, such as 4-nitrophenyl chloroformate, or a dicarbonate, like bis(4-nitrophenyl)carbonate. google.com These reactions proceed under basic conditions, often at low temperatures, to yield the corresponding N-substituted carbamate (B1207046). google.com Phosgene-free methods, which are safer alternatives, utilize carbon dioxide in the presence of an alkylating agent and a base like cesium carbonate to form the carbamate linkage. google.com

Ureas: The synthesis of ureas from this compound can be achieved by reaction with an isocyanate (R-N=C=O). This addition reaction is generally straightforward and provides unsymmetrical ureas in high yield. asianpubs.orgresearchgate.net Isocyanates themselves can be generated in situ from various precursors, avoiding the need to handle these often-reactive intermediates. beilstein-journals.org For instance, a Staudinger-aza-Wittig reaction between an azide (B81097) and a phosphine (B1218219) under a carbon dioxide atmosphere can generate an isocyanate, which is then trapped by the amine. beilstein-journals.org Another approach involves the reaction of the amine with an activated carbamate, such as 4-nitrophenyl-N-benzylcarbamate, followed by deprotection. bioorganic-chemistry.com

Derivative TypeReagentGeneral Conditions
Carbamate4-Nitrophenyl chloroformateBase (e.g., Triethylamine), Dichloromethane, low temperature
UreaAryl or Alkyl IsocyanateAprotic solvent (e.g., THF, Dichloromethane), room temperature

N-Alkylation and N-Arylation Reactions

Direct modification of the amine through alkylation or arylation expands the molecular diversity accessible from the parent compound.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through N-alkylation. A common method involves the reaction with alkyl halides (e.g., alkyl iodides or bromides). wikipedia.orglibretexts.org This reaction is a nucleophilic aliphatic substitution, which can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing a competitive deprotonation/protonation strategy. rsc.org Alternative, greener methods include the use of alcohols as alkylating agents in the presence of a suitable catalyst. wikipedia.org

N-Arylation: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This cross-coupling reaction allows for the synthesis of N-aryl derivatives of this compound. The reaction typically employs a palladium(0) catalyst, generated in situ or from a pre-catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a base such as sodium tert-butoxide or potassium carbonate. wikipedia.orgorganic-chemistry.org This methodology has been successfully combined with biocatalysis to produce a range of chiral N-arylamines. manchester.ac.ukresearchgate.net

Synthesis of Chiral Imines and Schiff Bases

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. researchgate.net The reaction is reversible, and the pH must be carefully controlled, with optimal rates often observed in weakly acidic conditions (pH 4-5). google.com The resulting chiral imines are valuable intermediates in organic synthesis, for example, in the preparation of other chiral amines through reduction of the C=N bond.

Transformations Involving the Nitro Group

The nitro group on the aromatic ring is a key functional handle that can be transformed into other groups, most notably an amine, which then opens up further derivatization possibilities at the aromatic core.

Reductive Transformations to Amino Derivatives

The reduction of the aromatic nitro group to a primary amino group is a fundamental and highly efficient transformation. This reaction converts this compound into (1S)-1-(3-amino-4-methylphenyl)ethylamine, a diamine derivative. A variety of methods exist to achieve this reduction chemoselectively without affecting other functional groups.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method is often clean and high-yielding. Alternatively, reduction can be achieved using metals in acidic media, such as iron powder with hydrochloric acid or tin(II) chloride in ethanol. asianpubs.org

MethodReagentsTypical SolventKey Features
Catalytic HydrogenationH₂, Pd/C or PtO₂Methanol, Ethanol, or Ethyl AcetateHigh efficiency, clean reaction. asianpubs.org
Metal/Acid ReductionFe, HCl or SnCl₂, HClWater, EthanolClassical, cost-effective method. asianpubs.org
Transfer HydrogenationAmmonium formate, Pd/CMethanolAvoids use of gaseous hydrogen.

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring (post-reduction)

Once the nitro group is reduced to an amine, the resulting (1S)-1-(3-amino-4-methylphenyl)ethylamine can undergo further transformations at the aromatic ring. The newly formed amino group can be converted into other functionalities suitable for palladium-catalyzed cross-coupling reactions, or it can participate directly in such reactions.

A key strategy involves converting the aromatic amino group into a halide (Br, Cl, I) via the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This two-step process first involves the formation of a diazonium salt from the amine using sodium nitrite (B80452) and a strong acid (e.g., HBr, HCl). The diazonium salt is then treated with a copper(I) halide (CuBr, CuCl) to yield the corresponding aryl halide. wikipedia.orgnih.gov This aryl halide derivative of the parent molecule is now an excellent substrate for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The aryl halide can be coupled with an aryl or vinyl boronic acid (or boronic ester) in a Suzuki-Miyaura reaction to form a new carbon-carbon bond. This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. researchgate.netnih.govnih.gov

Sonogashira Coupling: The aryl halide can be coupled with a terminal alkyne in a Sonogashira reaction, which is co-catalyzed by palladium and copper(I) complexes. organic-chemistry.orgwikipedia.orglibretexts.org This reaction forms a C(sp²)-C(sp) bond, leading to the synthesis of arylalkynes. nih.gov

Alternatively, the amino group of (1S)-1-(3-amino-4-methylphenyl)ethylamine can be used directly as a coupling partner in a Buchwald-Hartwig amination reaction with a different aryl halide, leading to the formation of a diarylamine structure. wikipedia.orglibretexts.org

IntermediateKey TransformationCoupling ReactionCoupling Partner
(1S)-1-(3-amino-4-methylphenyl)ethylamineSandmeyer Reaction (Diazotization + Halogenation)Suzuki-Miyaura CouplingAr-B(OH)₂
(1S)-1-(3-amino-4-methylphenyl)ethylamineSandmeyer Reaction (Diazotization + Halogenation)Sonogashira CouplingTerminal Alkyne
(1S)-1-(3-amino-4-methylphenyl)ethylamineDirect UseBuchwald-Hartwig AminationAr-X (Aryl Halide)

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The chiral primary amine, this compound, represents a valuable building block for incorporation into MCRs to produce a variety of complex, non-racemic structures. Its participation is primarily centered around the nucleophilic nature of the primary amino group.

While specific, documented examples of this compound in multi-component reactions are not prevalent in readily available scientific literature, its chemical structure lends itself to participation in well-established MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. In a hypothetical Ugi reaction, this compound would serve as the amine component. The reaction would proceed through the initial formation of an imine with an aldehyde, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement), yields the final product. The stereocenter of the this compound would be retained in the final α-acylamino amide, providing a straightforward route to chiral, highly functionalized molecules.

The general scheme for a Ugi reaction involving this amine is presented below:

Ugi Reaction Component Role Example Reactant
Amine Provides the nitrogen for the amide backboneThis compound
Aldehyde/Ketone Carbonyl component, forms imine with the amineBenzaldehyde
Carboxylic Acid Provides the acyl groupAcetic Acid
Isocyanide Provides the second amide nitrogen and carbontert-Butyl isocyanide

Similarly, the Passerini three-component reaction (Passerini-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. While the Passerini reaction does not directly incorporate an amine, a variation known as the Ugi-Smiles reaction, or other related MCRs, could potentially utilize an amine like this compound. The inherent reactivity of the amine functional group makes it a prime candidate for inclusion in the vast and expanding field of MCRs, offering a pathway to novel and complex chemical entities. The exploration of this specific amine in various MCRs could lead to the discovery of new derivatives with unique properties.

Applications of 1s 1 4 Methyl 3 Nitrophenyl Ethylamine As a Chiral Building Block

Asymmetric Construction of Carbon-Carbon Bonds

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral amines like (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine can be instrumental in this context, primarily through their use in enantioselective addition reactions and as chiral auxiliaries.

While specific examples detailing the use of this compound as a ligand or organocatalyst in enantioselective addition reactions are not extensively documented, the parent scaffold, 1-phenylethylamine (B125046) (α-PEA), is widely used to create chiral environments for such transformations. nih.gov Chiral ligands incorporating the α-PEA motif are applied in various asymmetric reactions. nih.gov For instance, derivatives of α-PEA are used to synthesize chiral β-amino alcohols, which in turn act as ligands for metal-catalyzed asymmetric aldol (B89426) reactions, a key C-C bond-forming process. nih.gov Another strategy involves the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines, where a chiral amine can be used as a chiral amine transfer (CAT) reagent to control the stereochemistry of the product. nih.gov This approach has been successful using commercially available (S)-1-(1-naphthyl)ethylamine, demonstrating the potential for other chiral amines to direct the formation of new stereocenters. nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. The auxiliary is then removed, having fulfilled its role. Chiral 1-phenylethylamines are frequently employed as auxiliaries. nih.gov For example, (R)-α-PEA has been used as a chiral auxiliary in the diastereoselective synthesis of psychoactive tetrahydro-3-benzazepine derivatives, where it helps establish the desired stereochemistry in a key lactam intermediate with a diastereomeric ratio of 80:20. nih.gov Similarly, in the synthesis of tetrahydro-β-carboline derivatives, the (R)-1-arylethylamine motif serves as a chiral auxiliary to direct the reduction of an imine, leading to products with moderate to good stereoselectivity. researchgate.net These examples highlight the established role of the 1-phenylethylamine scaffold in controlling stereochemistry, a principle that extends to derivatives like this compound.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The chirality of this compound makes it a valuable starting material or reagent for the enantioselective synthesis of these important molecular frameworks.

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgnrochemistry.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org While the classical reaction requires harsh conditions for simple phenyl groups, activated aromatic rings, or the use of superacids can facilitate the transformation. wikipedia.orgdepaul.edu

In an asymmetric context, a chiral auxiliary can be used to control the stereochemical outcome. For instance, the synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using (R)-α-PEA as a chiral auxiliary. nih.gov A similar strategy has been applied to the synthesis of tetrahydro-β-carbolines, where a chiral (R)-1-arylethylamine auxiliary directs the diastereoselective reduction of a 3,4-dihydro-β-carboline intermediate. researchgate.net The use of various modified sodium borohydride (B1222165) reagents in this reduction step has been studied, yielding diastereomeric products that can be separated by chromatography. researchgate.net

Table 1. Diastereomeric Ratio in the Reduction of an Imine Intermediate Using (R)-1-arylethylamine as a Chiral Auxiliary. researchgate.net
Reducing AgentDiastereomeric Ratio (a:b)Combined Yield (%)
NaBH460:4095
NaBH3CN65:3594
NaBH(OAc)370:3096

The Betti reaction is a multicomponent reaction that synthesizes 1-(α-aminobenzyl)-2-naphthols, also known as Betti bases. rsc.orgnih.gov This reaction typically involves the condensation of a naphthol, an aldehyde, and an amine. nih.gov When a chiral amine is used, the reaction can proceed with high stereoselectivity, providing direct access to enantiomerically enriched aminobenzylnaphthols, which are valuable as chiral ligands and catalysts. rsc.orgmdpi.com

A close analog of the title compound, (S)-1-(4-nitrophenyl)ethylamine, has been successfully employed in the Betti reaction. mdpi.comresearchgate.net In a solvent-free process, the reaction of 2-naphthol (B1666908), benzaldehyde, and (S)-1-(4-nitrophenyl)ethylamine at 60 °C afforded the corresponding (S,S)-aminobenzylnaphthol in good yield. mdpi.com The absolute configuration of the product was confirmed by NMR analysis. mdpi.com

Table 2. Betti Reaction with a Chiral Amine. mdpi.com
Naphthol ComponentAldehyde ComponentAmine ComponentProductYield (%)
2-NaphtholBenzaldehyde(S)-1-(4-nitrophenyl)ethylamine(S,S)-1-(phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol56

The piperidine (B6355638) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov Consequently, the development of methods for the asymmetric synthesis of substituted piperidines is of significant interest. While a direct synthesis of a piperidine derivative from this compound is not specifically reported, general methodologies using other chiral amines provide a blueprint for its potential application.

One effective strategy is the nitroalkene/amine/enone (NAE) condensation reaction. researchgate.net This method has been used to prepare N-benzyl-piperidines in excellent yields by reacting a nitroalkene, a chiral amine, and methyl vinyl ketone. researchgate.net The use of an enantiopure chiral amine induces good stereoselectivity in the formation of the piperidine ring. Subsequent deprotection of the amine allows for the synthesis of enantiopure NH-piperidines, which can be further derivatized into organocatalysts. researchgate.net Other approaches include intramolecular cyclization reactions, such as the reductive amination of ω-amino fatty acids or radical-mediated amine cyclizations, to form the piperidine ring. nih.gov These established methods suggest that this compound could serve as the chiral nitrogen source in condensation or annulation strategies for the asymmetric synthesis of novel piperidine derivatives.

Development of Chiral Ligands and Organocatalysts

The enantiopure nature of this compound is a critical feature that is leveraged in the construction of chiral environments for asymmetric catalysis. Both metal-based and metal-free catalytic systems have been developed utilizing moieties derived from this and structurally similar chiral amines.

Ligands for Metal-Catalyzed Asymmetric Reactions

While specific research detailing the direct use of this compound in the formation of ligands for metal-catalyzed reactions is not extensively documented in publicly available literature, the general principles of chiral ligand design allow for postulation of its potential roles. Chiral amines are foundational in the synthesis of a wide array of ligand classes, including Schiff bases, phosphine-oxazolines (PHOX), and N-heterocyclic carbenes (NHCs).

For instance, the primary amine functionality of this compound can be readily condensed with salicylaldehydes or other carbonyl-containing compounds to form chiral Schiff base ligands. These ligands are known to coordinate with a variety of transition metals, such as copper, titanium, and vanadium, to create catalysts for reactions like asymmetric cyclopropanation, epoxidation, and aldol additions. The steric and electronic properties imparted by the 4-methyl and 3-nitro substituents on the phenyl ring would be expected to influence the catalytic activity and enantioselectivity of the resulting metal complex.

The following table illustrates the types of metal-catalyzed asymmetric reactions where ligands derived from chiral amines find application.

Reaction TypeMetal Center (Example)Ligand Class (Example)
Asymmetric HydrogenationRhodium, RutheniumChiral Phosphines
Asymmetric EpoxidationTitanium, VanadiumChiral Diols, Schiff Bases
Asymmetric C-H ActivationPalladium, RhodiumChiral N-Heterocyclic Carbenes
Asymmetric Aldol ReactionCopper, ZincChiral Amino Alcohols

Applications in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, with chiral amines and their derivatives playing a pivotal role. This compound can serve as a scaffold for the synthesis of various organocatalysts.

For example, it can be a precursor to chiral Brønsted acids or bases. The amine group can be further functionalized, or the nitro group can be reduced to an amine and subsequently modified, leading to bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction. These types of catalysts are particularly effective in reactions such as Michael additions, Mannich reactions, and aldol reactions. The specific substitution pattern of the aromatic ring can help in fine-tuning the catalyst's solubility, stability, and catalytic performance.

Contributions to Pharmaceutical Intermediate Research

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a major focus of the pharmaceutical industry. Chiral building blocks like this compound are crucial starting materials in the multi-step synthesis of these complex molecules.

Precursors for Enantiopure API Synthesis

The structural motif of a chiral benzylic amine is present in numerous APIs. This compound can be considered a synthon, a molecular fragment that can be incorporated into a larger target molecule. The nitro group offers a versatile handle for further chemical transformations. It can be reduced to an amino group, which can then be acylated, alkylated, or used to form heterocyclic rings. The methyl group can also influence the binding of the final molecule to its biological target.

While specific examples of APIs derived directly from this compound are not readily found in the literature, its structural elements are relevant to various therapeutic areas. The following table presents classes of APIs where chiral amine synthons are important.

API ClassTherapeutic AreaExample of Chiral Amine Moiety
Kinase InhibitorsOncologyChiral aminopyrimidines
Beta-BlockersCardiologyChiral amino alcohols
AntidepressantsNeurologyChiral phenethylamines
AntidiabeticsEndocrinologyChiral amine derivatives

Building Blocks for Complex Molecular Scaffolds

Beyond its direct incorporation into an API, this compound can be used to construct more complex molecular scaffolds. These scaffolds can then be further elaborated to create libraries of compounds for drug discovery screening. The combination of a chiral center and reactive functional groups (amine and nitro) allows for the divergent synthesis of a variety of structures. For instance, the nitro group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The inherent chirality of the starting material ensures that the resulting complex scaffolds are also enantiopure, which is a critical aspect in modern drug development to minimize off-target effects and improve therapeutic efficacy.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Involving (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

The reactivity of this compound is largely dictated by its primary amine and the electronically modified phenyl ring. These features make it a valuable tool for probing and directing the course of chemical reactions.

Chiral amines are fundamental in asymmetric synthesis, where they can act as reagents, catalysts, or chiral auxiliaries to control the stereochemical outcome of a reaction. The (1S)-configuration of the title compound allows it to induce stereoselectivity by creating diastereomeric transition states with different energy levels.

An illustrative example of such a stereochemical pathway is the Betti reaction, a multicomponent condensation that forms aminobenzylnaphthols. While direct studies on the title compound are limited, the closely related (S)-1-(4-nitrophenyl)ethylamine has been used in a solvent-free Betti reaction with 2-naphthol (B1666908) and benzaldehyde. In this transformation, the chiral amine condenses with the aldehyde to form a chiral imine intermediate. The subsequent nucleophilic attack by 2-naphthol occurs in a stereoselective manner, guided by the existing stereocenter of the amine. This process, known as substrate-controlled diastereoselection, leads to the formation of the corresponding (S,S)-aminobenzylnaphthol with good yield. The stereochemistry of the newly formed chiral center is thus directly dictated by the (S)-configuration of the starting amine, demonstrating a clear stereochemical pathway. Such reactions underscore the potential of chiral phenylethylamines to serve as effective controllers of stereochemistry in the synthesis of complex molecules.

The chemical behavior of this compound is a direct consequence of its two primary functional groups: the amine and the nitro group.

The amine functionality (-NH2) is a potent nucleophile and a Brønsted-Lowry base. Its nucleophilicity is central to reactions like the aforementioned Betti condensation, where it initiates the reaction by attacking the carbonyl carbon of an aldehyde. In its protonated, acidic form, it can form an ammonium (B1175870) salt. csbsju.edu The chirality at the α-carbon is the cornerstone of its application in asymmetric synthesis, enabling the differentiation between enantiotopic faces of prochiral substrates.

The nitro functionality (-NO2) is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. numberanalytics.comnumberanalytics.comresearchgate.netmasterorganicchemistry.com Its presence deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position relative to itself. numberanalytics.comnumberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com The electron-withdrawing nature of the nitro group also impacts the amine's basicity, making it a weaker base compared to an unsubstituted phenylethylamine. This modulation of reactivity is crucial, as it can fine-tune the amine's nucleophilic character and its interaction with other reagents in a reaction mixture. researchgate.net

Quantum Chemical Calculations

Computational chemistry offers powerful tools to dissect and predict the behavior of molecules like this compound at an electronic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate reaction mechanisms, energetics, and the structures of transition states. rsc.orgresearchgate.net For reactions involving this compound, DFT calculations can provide a detailed energy profile of the entire reaction pathway. researchgate.net This includes calculating the relative energies of reactants, intermediates, transition states, and products.

By modeling the transition states for different stereochemical pathways (e.g., the formation of R,S vs. S,S diastereomers), DFT can elucidate the origins of stereoselectivity. acs.orgacs.org The pathway with the lower activation energy corresponds to the major product, and analysis of the transition state geometry can reveal the specific noncovalent interactions responsible for this preference. acs.org While specific DFT studies on the title compound are not widely published, the methodology is routinely applied to similar systems to explain and predict catalytic activity and reaction outcomes. stanford.edu

Table 1: Representative Data from DFT Analysis of a Catalyzed Reaction This table is illustrative and shows the type of data obtained from DFT calculations for reaction energetics.

Parameter Pathway A (Major Product) Pathway B (Minor Product) Source
Transition State (TS) Energy (kcal/mol) -5.8 -4.5 acs.org
Activation Free Energy (ΔG‡) (kcal/mol) 15.2 17.0 acs.org

| Key Stabilizing Interaction | Anion-π Interaction | Hydrogen Bond | acs.org |

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity, particularly in stereoselective reactions. numberanalytics.com Conformational analysis, often performed using quantum mechanical methods like DFT, helps identify the most stable arrangements of a molecule and its reaction intermediates. numberanalytics.comnih.gov

For this compound, understanding its preferred conformation is the first step in predicting how it will interact with other molecules. In a reaction, the molecule does not react from a static state but from an ensemble of low-energy conformers. acs.org Predicting stereoselectivity requires analyzing the transition states arising from these different conformers. nih.govacs.org The combination of adequate conformational sampling and accurate energy calculations can lead to reliable predictions of which stereoisomer will be formed preferentially. nih.govacs.org This predictive power is invaluable for designing new catalysts and stereoselective syntheses.

In the solid state, molecules arrange themselves into a crystal lattice held together by a network of intermolecular interactions. The study of these interactions is crucial for crystal engineering. mdpi.comrsc.org For this compound, several types of noncovalent interactions are expected to govern its crystal packing.

Table 2: Common Intermolecular Interactions in Nitroaromatic Amine Crystals

Interaction Type Description Typical Role in Crystal Packing
N-H···O Hydrogen Bond Between the amine N-H and an oxygen of the nitro group. Primary driving force for molecular assembly; forms chains or dimers. researchgate.netresearchgate.net
C-H···O Hydrogen Bond Between an aromatic or alkyl C-H and a nitro oxygen. Secondary interaction, helps consolidate the 3D network.
C-H···π Interaction An aliphatic or aromatic C-H group interacting with the π-system of the benzene ring. Contributes to the stability of layered or stacked structures.

| π···π Stacking | Interaction between the electron clouds of adjacent aromatic rings. | Often leads to columnar or herringbone packing arrangements. researchgate.net |

Advanced Analytical Methodologies for Stereochemical Characterization

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample with 70% of one enantiomer and 30% of the other is said to have an enantiomeric excess of 40%. wikipedia.org For (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine, several chromatographic and spectroscopic techniques are utilized to accurately determine its ee.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioseparation of chiral compounds like this compound. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

The most common approach involves the use of CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, which are coated or immobilized on a silica (B1680970) support. These CSPs can offer a broad range of selectivities for various chiral compounds. The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.

For the analysis of amines like this compound, the mobile phase composition is critical. Typical mobile phases consist of a mixture of a non-polar solvent like n-hexane and a more polar alcohol such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase. The choice between normal-phase, reversed-phase, and polar organic modes depends on the specific CSP and the properties of the analyte. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

This table provides a general example of conditions that could be adapted for the analysis of this compound. Actual conditions would require method development and optimization.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile and semi-volatile compounds. chromatographyonline.com For the analysis of amines such as this compound, derivatization is often required to increase volatility and improve chromatographic performance. wiley.com A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile trifluoroacetyl derivative. wiley.com

The separation is achieved using a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. chromatographyonline.comlibretexts.org Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are commonly employed. wiley.com The enantioselectivity is governed by the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin cavity. The carrier gas, typically hydrogen or helium, plays a crucial role in the separation efficiency, with hydrogen often providing better resolution at higher linear velocities. hplc.sk

Table 2: Representative Chiral GC Conditions for Derivatized Amines

ParameterCondition
Column Capillary column with a cyclodextrin-based chiral stationary phase
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Carrier Gas Hydrogen or Helium
Inlet Temperature e.g., 250 °C
Oven Program Isothermal or temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature e.g., 250 °C

This table outlines typical parameters for chiral GC analysis of amines. Specific conditions would be optimized for the derivative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric excess through the use of chiral shift reagents (CSRs). libretexts.org These reagents are typically lanthanide complexes, such as derivatives of europium or praseodymium, that can form diastereomeric complexes with the enantiomers of a chiral substrate. libretexts.orgslideshare.net

When a CSR is added to a solution of a racemic or enantioenriched sample of this compound, the amine's lone pair of electrons coordinates to the Lewis acidic lanthanide center. libretexts.org This coordination leads to the formation of two transient diastereomeric complexes, which have different magnetic environments. As a result, the NMR signals of the protons (or other nuclei) in the vicinity of the chiral center will experience different induced shifts, leading to the splitting of a single peak into two. The ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio of the sample. cam.ac.uk

More recently, other types of chiral solvating agents, such as chiral hexa-dentate aluminum complexes, have been developed and shown to be effective for the NMR analysis of chiral amines. tcichemicals.com

Mass Spectrometry-Based Chiral Analysis

Mass spectrometry (MS) has emerged as a highly sensitive and specific technique for chiral analysis. polyu.edu.hk While enantiomers have identical masses and cannot be distinguished by a standard mass spectrometer, their differentiation can be achieved through several MS-based methods. polyu.edu.hkosti.gov

One common approach involves the formation of diastereomeric complexes by introducing a chiral selector into the mass spectrometer. The analyte, such as this compound, is allowed to form non-covalent complexes with a chiral reference compound. These diastereomeric complexes can then be distinguished based on their different fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. The relative abundances of the fragment ions can be correlated to the enantiomeric excess of the analyte. polyu.edu.hk

Another method involves coupling MS with a chiral separation technique like HPLC or GC, where the mass spectrometer serves as a highly selective and sensitive detector. osti.gov This hyphenated approach combines the resolving power of the chiral column with the identification capabilities of MS.

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively used for the enantioseparation of charged or chargeable compounds like this compound. The separation is achieved by adding a chiral selector to the background electrolyte.

For the analysis of amines, cyclodextrins and their derivatives are widely used as chiral selectors. nih.gov The enantiomers of the analyte form inclusion complexes with the cyclodextrin, and the different stabilities of these diastereomeric complexes lead to different electrophoretic mobilities and, consequently, separation. The use of a dual-selector system, for instance, a combination of sulfated α- and β-cyclodextrins, can sometimes enhance the enantiomeric resolution. nih.gov Indirect UV detection can be employed if the analyte itself lacks a strong chromophore, by adding a chromophoric additive to the buffer. nih.gov

Assignment of Absolute Configuration

While the determination of enantiomeric excess is crucial for assessing purity, the assignment of the absolute configuration (R or S) of a chiral center is fundamental to understanding its stereochemistry. For this compound, various methods can be employed to unequivocally determine the spatial arrangement of the groups around the chiral carbon atom.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the arrangement of atoms in the molecule. By analyzing the diffraction pattern of a suitable crystal of a single enantiomer, the absolute configuration can be determined.

Other chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can also be used to assign the absolute configuration. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be assigned.

Furthermore, the absolute configuration can sometimes be inferred through chemical correlation, where the compound of unknown configuration is synthesized from or converted into a compound of known absolute configuration through a series of stereochemically well-defined reactions.

X-ray Diffraction Analysis of Crystalline Derivatives

Single-crystal X-ray diffraction (XRD) stands as the gold standard for the determination of the absolute configuration of chiral molecules. This powerful technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unequivocal assignment of the spatial arrangement of atoms. However, for a chiral amine like this compound, which is a liquid or oil at room temperature, direct crystallization can be challenging. To overcome this, the formation of crystalline derivatives, particularly diastereomeric salts, is a common and highly effective strategy.

The process involves reacting the racemic mixture of 1-(4-Methyl-3-nitrophenyl)ethylamine with a readily available, enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. This difference allows for their separation by fractional crystallization.

Table 1: Common Chiral Resolving Acids for Amines

Chiral Resolving Acid
(+)-Tartaric Acid
(-)-Mandelic Acid
(+)-Camphorsulfonic Acid
(-)-O,O'-Dibenzoyltartaric Acid

Once the less soluble diastereomeric salt has been isolated and crystallized, its structure can be determined by X-ray diffraction. The known absolute configuration of the chiral resolving agent allows for the unambiguous assignment of the absolute configuration of the amine.

Table 2: Illustrative Crystallographic Data Parameters from a Single Crystal XRD Experiment

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides of the unit cell and the angles between them.
ZThe number of molecules in the unit cell.
Final R-indices [I > 2sigma(I)]A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Absolute Structure ParameterA value that confirms the correctness of the assigned absolute configuration (should be close to 0 for the correct enantiomer).

The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule, providing irrefutable proof of the (S) configuration at the chiral center of the 1-(4-Methyl-3-nitrophenyl)ethylamine moiety.

Spectroscopic Methods for Stereochemical Elucidation

In addition to X-ray diffraction, several spectroscopic techniques are invaluable for determining the stereochemistry of chiral molecules, particularly in the solution state. These methods are often complementary to solid-state analysis and can provide crucial information when suitable crystals for XRD are not obtainable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereotopicity, leading to observable differences in the NMR spectra of the enantiomers. For this compound, derivatization with a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would produce diastereomeric amides. The differing chemical environments in these diastereomers would result in distinct chemical shifts and coupling constants for the protons and carbons near the stereocenter, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the observed shifts to empirical models.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cam.ac.ukbldpharm.comresearchgate.net Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), making VCD an excellent tool for distinguishing between them. bldpharm.com

A key advantage of VCD is that the absolute configuration can be determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer). researchgate.net These calculations are typically performed using density functional theory (DFT). A good match between the experimental and calculated spectra provides high confidence in the assignment of the absolute configuration. This method is particularly valuable as it can be performed on the molecule directly in solution, without the need for crystallization or derivatization. cam.ac.uk

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is another chiroptical technique that is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. Similar to VCD, the experimental ECD spectrum can be compared with quantum chemical predictions to determine the absolute configuration. The presence of the nitrophenyl chromophore in this compound would likely give rise to distinct ECD signals that could be used for its stereochemical characterization.

Table 3: Summary of Spectroscopic Methods for Stereochemical Elucidation

MethodPrincipleInformation ObtainedSample State
NMR with Chiral AuxiliariesFormation of diastereomers with different magnetic environments.Enantiomeric purity, relative configuration.Solution
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized IR light.Absolute configuration, solution-state conformation.Solution
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light.Absolute configuration.Solution

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